Biotin 3-sulfo-N-hydroxysuccinimide ester sodium salt
Overview
Description
Sulfo-NHS-biotin is a water-soluble and amine-reactive biotinylation reagent. It is commonly used in the biotin labeling of amine-containing proteins, antibodies, and other molecules.
Mechanism of Action
Target of Action
Sulfo-NHS-Biotin primarily targets proteins, antibodies, and other molecules that have primary amines .
Mode of Action
Sulfo-NHS-Biotin operates by reacting with the primary amines of proteins to form stable amide bonds . This reaction is facilitated by the N-Hydroxysulfosuccinimide (NHS) esters of biotin, which are efficient in reacting with primary amino groups in alkaline buffers .
Biochemical Pathways
The biochemical pathway involved in the action of Sulfo-NHS-Biotin is the biotinylation of proteins. Biotinylation is a process where biotin is attached to proteins, antibodies, and other molecules, facilitating their immobilization, purification, or detection using streptavidin resins or probes . This process is particularly useful in the specific labeling of cell surface proteins .
Pharmacokinetics
The pharmacokinetics of Sulfo-NHS-Biotin involve its solubility and cell permeability. The charged sulfo-NHS group increases the reagent’s water solubility compared to ordinary NHS-ester compounds .
Result of Action
The result of Sulfo-NHS-Biotin’s action is the biotinylation of the target proteins. This allows for the detection and isolation of the protein using streptavidin or avidin conjugated to a detection system, such as a fluorescent or radioactive label . The biotinylation is irreversible as it forms permanent amide bonds .
Action Environment
The action of Sulfo-NHS-Biotin is influenced by the environment in which it is used. For instance, its water solubility allows reactions to be performed in the absence of organic solvents such as DMSO or DMF . Furthermore, because it is charged by the sodium sulfonate group on the succinimidyl ring, it cannot permeate the cell membrane . As long as the cell remains intact, only primary amines exposed on the surface will be biotinylated .
Biochemical Analysis
Biochemical Properties
Biotin 3-sulfo-N-hydroxysuccinimide ester sodium salt plays a crucial role in biochemical reactions by enabling the biotinylation of proteins, peptides, and other biomolecules. This compound interacts with primary amine groups on biomolecules, forming stable amide bonds. The biotinylated molecules can then be detected or captured using avidin or streptavidin, which have a high affinity for biotin. This interaction is widely used in various biochemical assays to enhance sensitivity and specificity .
Cellular Effects
This compound influences various cellular processes by modifying proteins and peptides. The biotinylation of cell surface proteins can affect cell signaling pathways, gene expression, and cellular metabolism. For example, biotinylated receptors on the cell surface can alter signal transduction pathways, leading to changes in cellular responses. Additionally, biotinylation can be used to track and study the dynamics of specific proteins within cells .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a covalent bond between the biotin moiety and primary amine groups on target biomolecules. This reaction occurs through the nucleophilic attack of the amine group on the N-hydroxysuccinimide ester, resulting in the release of N-hydroxysuccinimide and the formation of a stable amide bond. This covalent modification allows for the subsequent binding of avidin or streptavidin to the biotinylated molecules, facilitating their detection and analysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at -20°C, but its reactivity may decrease over time if not stored properly. Long-term studies have shown that biotinylated proteins can retain their functionality for extended periods, although some degradation may occur, affecting the overall efficiency of biotinylation .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At optimal dosages, the compound effectively biotinylates target proteins without causing significant toxicity. At high doses, there may be adverse effects such as cytotoxicity or immune responses. It is essential to determine the appropriate dosage to achieve the desired biotinylation while minimizing potential side effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein modification and labeling. The biotinylation process does not significantly alter the metabolic flux or metabolite levels within cells. The biotinylated proteins can participate in various cellular processes, including signal transduction, protein-protein interactions, and enzymatic reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interactions with transporters and binding proteins. The compound can localize to specific cellular compartments, depending on the targeting signals present on the biotinylated molecules. This localization is crucial for studying the function and dynamics of specific proteins within different cellular contexts .
Subcellular Localization
The subcellular localization of this compound is determined by the targeting signals and post-translational modifications of the biotinylated proteins. These modifications can direct the biotinylated molecules to specific organelles or compartments within the cell, influencing their activity and function. Understanding the subcellular localization of biotinylated proteins is essential for elucidating their roles in various cellular processes .
Properties
IUPAC Name |
sodium;1-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O8S2.Na/c18-10-5-9(27(22,23)24)13(20)17(10)25-11(19)4-2-1-3-8-12-7(6-26-8)15-14(21)16-12;/h7-9,12H,1-6H2,(H2,15,16,21)(H,22,23,24);/q;+1/p-1/t7-,8-,9?,12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DREOJRVDBCALEG-WCYHLEDJSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)[O-])NC(=O)N2.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N3NaO8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194041-65-1, 119616-38-5 | |
Record name | Sulfo-NHS-biotin sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194041651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Biotin-3-sulfo-N-hydroxysuccinimide ester sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Sulphosuccinimido biotin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULFO-NHS-BIOTIN SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J23TO440FS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Sulfo-NHS-Biotin interact with its target?
A1: Sulfo-NHS-Biotin reacts with primary amine groups, primarily those found on lysine residues exposed on the protein surface. [, , , ] This reaction forms a stable amide bond, covalently attaching biotin to the target protein. [, , , ]
Q2: What are the downstream effects of protein biotinylation with Sulfo-NHS-Biotin?
A2: Biotinylation can be used for various downstream applications:
- Protein purification: Biotinylated proteins can be easily purified using avidin or streptavidin affinity chromatography. [, ]
- Protein detection: Biotinylated proteins can be detected with high sensitivity using avidin or streptavidin conjugated to enzymes (e.g., horseradish peroxidase) or fluorescent dyes. [, , ]
- Studying protein interactions: Biotinylated proteins can be used to identify interacting partners by pull-down assays followed by mass spectrometry. [, ]
- Assessing protein topology: Sulfo-NHS-Biotin's membrane impermeability allows for selective labeling of cell surface proteins, providing insights into protein orientation and accessibility. [, , , , ]
Q3: What is the molecular formula and weight of Sulfo-NHS-Biotin?
A3: The molecular formula is C16H20N4O9S2 and the molecular weight is 456.48 g/mol.
Q4: What are some applications of Sulfo-NHS-Biotin under specific conditions?
A4: Researchers have successfully employed Sulfo-NHS-Biotin for:
- Labeling live trypanosomes at 4°C for short incubation times to preserve their biological function. []
- Labeling red blood cells ex vivo for lifespan studies. [, ]
- Identifying surface proteins in bacteria and yeast. [, ]
Q5: Does Sulfo-NHS-Biotin exhibit any catalytic properties?
A5: Sulfo-NHS-Biotin is not a catalyst. It acts as a labeling reagent by forming a stable covalent bond with primary amines.
Q6: Is there research on computational modeling or SAR studies for Sulfo-NHS-Biotin?
A6: The provided research does not focus on computational modeling, SAR, stability and formulation of Sulfo-NHS-Biotin. These aspects might be addressed in other studies focusing on optimizing its properties or developing derivatives with enhanced characteristics.
Q7: What information is available on the regulatory aspects, pharmacokinetics/pharmacodynamics, in vitro/in vivo efficacy, and resistance related to Sulfo-NHS-Biotin?
A7: The provided research primarily focuses on Sulfo-NHS-Biotin as a research tool for studying proteins and cellular processes. Information regarding its use as a therapeutic agent, along with associated regulatory aspects, PK/PD, in vivo efficacy, and resistance mechanisms, is not covered in these studies.
Q8: What can be concluded about the toxicological profile, drug delivery strategies, and use as a biomarker or diagnostic tool for Sulfo-NHS-Biotin?
A8: The provided research does not delve into the potential toxicity, drug delivery strategies, or applications of Sulfo-NHS-Biotin as a biomarker or diagnostic tool. While the research highlights its effectiveness in labeling specific proteins, further studies are necessary to explore its potential in these areas.
Q9: What analytical methods are commonly used to study Sulfo-NHS-Biotin labeled proteins?
A9: Various techniques are used to analyze biotinylated proteins:
- SDS-PAGE and Western blotting: Used to separate and identify biotinylated proteins based on their molecular weight. Streptavidin conjugated to enzymes or fluorescent dyes allows for detection. [, , ]
- Mass Spectrometry: Used to identify the site of biotinylation and quantify the degree of modification. [, , ]
- Flow cytometry: Used to quantify the number of cells expressing specific biotinylated surface proteins. [, ]
- Immunofluorescence microscopy: Used to visualize the localization of biotinylated proteins within cells or tissues. [, , ]
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